1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one

Physical organic chemistry Substituent effects Linear free-energy relationships

1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one (CAS 7042-60-6) is a synthetic N-substituted γ-lactam belonging to the halogenated pyrrolidinone class. Its molecular formula is C₆H₈Cl₃NO₂ with a molecular weight of approximately 232.49 g/mol, featuring a five-membered pyrrolidin-2-one ring bearing a 1-hydroxy-2,2,2-trichloroethyl substituent at the nitrogen atom.

Molecular Formula C6H8Cl3NO2
Molecular Weight 232.5 g/mol
CAS No. 7042-60-6
Cat. No. B11709418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one
CAS7042-60-6
Molecular FormulaC6H8Cl3NO2
Molecular Weight232.5 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)C(C(Cl)(Cl)Cl)O
InChIInChI=1S/C6H8Cl3NO2/c7-6(8,9)5(12)10-3-1-2-4(10)11/h5,12H,1-3H2
InChIKeyKUAALAAHYIVINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one (CAS 7042-60-6): Chemical Identity, Class, and Baseline Characteristics for Procurement Evaluation


1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one (CAS 7042-60-6) is a synthetic N-substituted γ-lactam belonging to the halogenated pyrrolidinone class . Its molecular formula is C₆H₈Cl₃NO₂ with a molecular weight of approximately 232.49 g/mol, featuring a five-membered pyrrolidin-2-one ring bearing a 1-hydroxy-2,2,2-trichloroethyl substituent at the nitrogen atom . The compound exists as a solid at ambient temperature and is classified under GHS as Acute Toxicity Category 4 (H302: Harmful if swallowed) . It is listed in the Sigma-Aldrich AldrichCPR collection as a rare and unique chemical for early discovery research, with no supplier-collected analytical data provided . Its primary documented role is as a synthetic intermediate derived from the condensation of chloral (trichloroacetaldehyde) with 2-pyrrolidinone, a reaction first described in the foundational patent AT204029B [1].

Why Generic N-Substituted Pyrrolidinones Cannot Substitute for 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one (CAS 7042-60-6) in Research and Industrial Applications


The 2,2,2-trichloro-1-hydroxyethyl substituent imparts a unique combination of electronic, physicochemical, and reactivity properties not replicated by other N-substituted pyrrolidinones such as N-methyl-2-pyrrolidone (NMP, CAS 872-50-4), 1-(2-hydroxyethyl)-2-pyrrolidinone (CAS 3445-11-2), or 1-(chloromethyl)-2-pyrrolidinone (CAS 31282-95-8). The trichloromethyl carbinol moiety (CH(OH)CCl₃) confers a quantified Hammett σp constant of 0.32—a moderate electron-withdrawing character distinct from formyl (σp = 0.40) or trichloroacetyl (σp = 0.70) [1]. The three chlorine atoms contribute approximately 45.8% chlorine by mass versus 0% in the non-halogenated hydroxyethyl analog, fundamentally altering molecular weight, lipophilicity, thermal decomposition behavior, and hydrogen-bonding capacity . The compound is prepared via a specific condensation of chloral with 2-pyrrolidinone rather than through the ethylene oxide or alkyl halide routes used for its simpler analogs, making synthetic interchange non-trivial [2]. These differences directly affect procurement decisions where chlorine content (for flame retardancy), electronic effects (for reactivity tuning), or the ability to serve as a precursor for further trichloroethyl-functionalized derivatives is required.

Quantitative Differentiation Evidence for 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one (CAS 7042-60-6) vs. Closest Analogs


Hammett σp Substituent Constant of the 2,2,2-Trichloro-1-hydroxyethyl Group: Moderate Electron-Withdrawing Character Distinct from Formyl and Trichloroacetyl

The 2,2,2-trichloro-1-hydroxyethyl group [CH(OH)CCl₃] has an experimentally determined Hammett σp constant of 0.32, placing it as a moderate electron-withdrawing group that is significantly weaker than the trichloroacetyl group [COCCl₃, σp = 0.70] and measurably weaker than the formyl group [CHO, σp = 0.40] [1]. This positions the trichloro-hydroxyethyl substituent in a unique electronic niche—sufficiently withdrawing to activate the pyrrolidinone ring toward nucleophilic attack, yet not so strongly withdrawing as to render the α-hydroxy position overly labile. The σp value of 0.32 is comparable in magnitude to that of a chlorine substituent (σp ≈ 0.23) but arises from a distinctly different structural motif featuring three chlorine atoms on a single carbon with an adjacent hydroxyl group.

Physical organic chemistry Substituent effects Linear free-energy relationships Reactivity prediction

Molecular Weight and Halogen Content vs. Non-Halogenated N-Hydroxyethyl Analog: A 103 g/mol Mass Differential with Consequential Physical Property Shifts

The target compound (C₆H₈Cl₃NO₂, MW = 232.49 g/mol) differs from its closest non-halogenated structural analog, 1-(2-hydroxyethyl)-2-pyrrolidinone (C₆H₁₁NO₂, MW = 129.16 g/mol), by the replacement of three hydrogen atoms on the terminal methyl group of the hydroxyethyl side chain with three chlorine atoms . This results in a molecular weight increase of 103.33 g/mol (an 80% increase) and a chlorine mass fraction of approximately 45.8% . The non-halogenated analog is a liquid at ambient temperature with a melting point of 19–21°C, a boiling point of 140–142°C at 3 mmHg, and a density of 1.143 g/mL, whereas the trichlorinated target compound is a solid with estimated melting behavior in the range of 80–120°C for analogous halogenated pyrrolidinones . The LogP of the non-halogenated analog is −1.03, while the trichloro-hydroxyethyl moiety in related compounds drives LogP to approximately +1.67 (ACD/LogP for N-(2,2,2-trichloro-1-hydroxyethyl)formamide), representing a lipophilicity increase of roughly 2.7 log units .

Physicochemical characterization Molecular weight Halogen content Phase behavior

Synthetic Route Specificity: Exclusive Access via Chloral–2-Pyrrolidinone Condensation Rather Than Standard N-Alkylation

The target compound is accessed through a specific synthetic pathway—the direct condensation of chloral (trichloroacetaldehyde) or chloral hydrate with 2-pyrrolidinone—as described in Austrian patent AT204029B (1958) [1]. This is fundamentally distinct from the synthetic routes to simpler N-substituted pyrrolidinones: 1-(2-hydroxyethyl)-2-pyrrolidinone is prepared via ethylene oxide condensation with 2-pyrrolidinone, while N-methyl-2-pyrrolidone is manufactured by reacting γ-butyrolactone with monomethylamine [2]. The chloral condensation strategy enables the one-step introduction of the trichloromethyl carbinol functionality at the pyrrolidinone nitrogen. For the broader class of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, a solvent-free synthetic protocol published in 2018 achieves quantitative yields within 10–20 minutes using a chloral hydrate melt as both reagent and reaction medium, meeting green chemistry criteria by eliminating toxic solvents [3]. The products are obtained with sufficient purity for further conversion without additional purification [3].

Synthetic chemistry Chloral condensation Pyrrolidinone functionalization N-substituted lactams

Chlorine Content (45.8% w/w) as a Quantifiable Basis for Flame Retardant Performance: Patent-Supported Class Evidence

The 2,2,2-trichloro-1-hydroxyethyl substituent, present as the defining structural feature in the target compound, is explicitly claimed as the active flame-retardant moiety in US Patent 4,324,910 [1]. This patent teaches that substituted urea compounds containing at least one 2,2,2-trichloro-1-hydroxyethyl group are useful as flame retardants for polymers, particularly polyurethane foams [1]. The flame retardant mechanism relies on the thermal release of HCl and other chlorine-containing species from the trichloromethyl group during combustion, which scavenges free radicals in the gas phase and promotes char formation in the condensed phase. The target compound delivers 45.8% chlorine by mass (3 Cl atoms per molecule, MW contribution 106.35 g/mol from chlorine alone), compared to 0% chlorine in 1-(2-hydroxyethyl)-2-pyrrolidinone or approximately 26.5% chlorine in 1-(chloromethyl)-2-pyrrolidinone (1 Cl atom) . This chlorine loading is comparable to or exceeds that of established flame retardant intermediates such as chloral-derived ureas [2].

Flame retardancy Halogenated compounds Polymer additives Thermal decomposition

Procurement Classification and Availability: Sigma-Aldrich AldrichCPR Status as a Rare/Unique Chemical Requiring Independent Identity Verification

Sigma-Aldrich catalogs this compound under product number S168912 within the AldrichCPR (Custom Product Request) collection, explicitly stating: 'Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' . This procurement classification starkly contrasts with commodity N-substituted pyrrolidinones: N-methyl-2-pyrrolidone (NMP) is available in bulk quantities (≥99.5% purity, anhydrous grade) with full Certificates of Analysis, and 1-(2-hydroxyethyl)-2-pyrrolidinone is offered at 98% purity with documented analytical specifications . The GHS classification of the target compound as Acute Toxicity Category 4 (H302: Harmful if swallowed) further impacts shipping, storage, and handling requirements compared to the milder irritant classification (Xi, R36/37/38) of the non-halogenated analog .

Chemical procurement Supplier classification Quality assurance Rare chemicals

Priority Application Scenarios for 1-(2,2,2-Trichloro-1-hydroxyethyl)pyrrolidin-2-one (CAS 7042-60-6) Based on Quantified Differentiation Evidence


Medicinal Chemistry: Synthesis of Trichloromethyl Carbinol-Containing Pharmacophores via the Chloral-Pyrrolidinone Scaffold

Researchers pursuing anticonvulsant or CNS-active candidates incorporating the 2,2,2-trichloro-1-hydroxyethyl pharmacophore should prioritize this compound as a pre-assembled building block. In silico PASS predictions for N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides indicate anticonvulsant activity probabilities exceeding 80% for select derivatives, with compliance with Lipinski criteria [1]. The moderate electron-withdrawing character (σp = 0.32) of the trichloro-hydroxyethyl group modulates the electronic environment of the pyrrolidinone carbonyl, influencing hydrogen-bonding interactions with biological targets without the excessive electrophilicity of the trichloroacetyl analog (σp = 0.70) [2]. The compound serves as a direct precursor for further functionalization at the hydroxyl position (acylation, phosphorylation, or conversion to isothiocyanato derivatives) as demonstrated in the synthetic pathway from N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides to N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides [3].

Polymer Science: Halogenated Flame Retardant Intermediate with 45.8% Chlorine Loading on a Lactam Backbone

Industrial polymer chemists developing flame-retarded polyurethane foams or other halogenated polymer systems should evaluate this compound as an alternative scaffold to urea-based 2,2,2-trichloro-1-hydroxyethyl carriers. The patent literature (US 4,324,910) establishes the flame retardant utility of the trichloro-hydroxyethyl group, and the pyrrolidinone backbone offers distinct thermal decomposition kinetics and compatibility profiles versus urea or phosphonate carriers [4]. With 45.8% chlorine by mass—exceeding the mono-chlorinated analog (26.5% Cl) and matching the halogen density of established chloral-derived flame retardants—the compound can achieve target flame retardancy levels at lower molar loadings, potentially reducing the total additive burden on polymer mechanical properties .

Synthetic Methodology: One-Step Installation of a Trichloromethyl Carbinol Functionality Without Handling Chloral Directly

Synthetic chemistry groups seeking to incorporate the synthetically versatile trichloromethyl carbinol group (a precursor to amides, acids, and heterocycles via the Jocic–Reeve reaction manifold) into complex molecules without directly handling regulated chloral should procure this compound as a stable, pre-formed reagent [5]. The compound eliminates the need for in-house chloral condensation, which in the solvent-free protocol for related carboxamides requires chloral hydrate melt handling and catalytic sulfuric acid [3]. The trichloromethyl carbinol moiety is a well-established intermediate for one-carbon homologation to carboxylic acids, amides, and heterocyclic systems, making this compound a convenient entry point to trichloromethyl-functionalized pyrrolidinone derivatives for diversity-oriented synthesis [5].

Analytical Reference Standard Development: Procurement of a Rare Halogenated Pyrrolidinone for Method Validation

Analytical laboratories developing GC-MS, LC-MS, or NMR methods for detecting or quantifying halogenated pyrrolidinone impurities in pharmaceutical or polymer matrices should procure this compound as a characterized reference material. Its distinct molecular ion pattern (characteristic Cl₃ isotope cluster at M, M+2, M+4, M+6 with intensity ratios approximately 1:0.96:0.31:0.03) provides an unambiguous mass spectrometric signature for method development . Given the Sigma-Aldrich AldrichCPR classification, users must perform independent identity and purity verification (recommended: ¹H/¹³C NMR, HRMS, elemental analysis, HPLC-UV/ELSD) prior to use as a quantitative standard, and should budget for this characterization effort in project planning .

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